Antiviral Activity: Retention of Potency Against Drug-Resistant HIV-1 Integrase Mutant vs. 6-Bromo Analog
In a direct head-to-head comparison of allosteric HIV-1 integrase (IN) inhibitors, the 8-bromo substituted quinoline analog retained full antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo analog exhibited a significant loss of potency [1]. This finding directly links the position of the bromine atom to a critical functional outcome: the ability to overcome a specific, clinically relevant drug-resistance mutation [1].
| Evidence Dimension | Antiviral potency against drug-resistant HIV-1 IN A128T mutant |
|---|---|
| Target Compound Data | Retained full effectiveness (no quantitative loss reported) |
| Comparator Or Baseline | 6-bromo substituted quinoline analog |
| Quantified Difference | Significant loss of potency (qualitative assessment) |
| Conditions | HIV-1 integrase A128T mutant virus assay |
Why This Matters
This evidence demonstrates a functional advantage for the 8-bromo regioisomer in a specific resistance context, a critical selection criterion for antiviral research programs targeting escape mutants.
- [1] Glenn, C. D. et al. (n.d.). Allosteric HIV-1 integrase (IN) inhibitors... [scite author profile]. Viruses, 14(7). View Source
